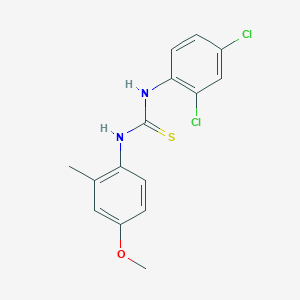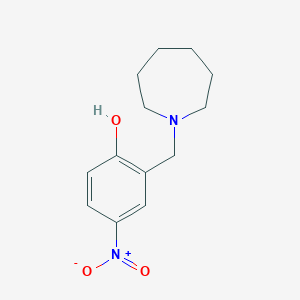
N-(2,4-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as DCMU, is a herbicide that is widely used in agricultural practices. It is a potent inhibitor of photosynthesis, which makes it an effective tool for studying the photosynthetic apparatus in plants. DCMU has been extensively studied for its mechanism of action, biochemical and physiological effects, and applications in scientific research.
作用机制
N-(2,4-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea inhibits the electron transport chain in photosystem II by binding to the QB site of the D1 protein. This prevents the transfer of electrons from QA to QB, leading to the accumulation of electrons and the production of reactive oxygen species. This disrupts the normal functioning of the photosynthetic apparatus and leads to the inhibition of photosynthesis.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on plants. It inhibits photosynthesis, leading to a decrease in the production of ATP and NADPH. This can lead to a decrease in growth and yield in crops. This compound also induces oxidative stress, which can damage cell membranes, proteins, and DNA. However, plants have developed mechanisms to cope with oxidative stress, including the production of antioxidants and the activation of stress response pathways.
实验室实验的优点和局限性
N-(2,4-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has a number of advantages for use in lab experiments. It is a potent inhibitor of photosynthesis, which makes it an effective tool for studying the photosynthetic apparatus in plants. It is also relatively stable and easy to handle. However, this compound has some limitations as well. It can be toxic to some plant species, and its effects can be influenced by environmental factors such as light intensity and temperature.
未来方向
There are a number of future directions for research on N-(2,4-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One area of interest is the development of new herbicides based on the structure of this compound. Another area of research is the study of the effects of this compound on non-photosynthetic organisms, such as bacteria and fungi. Additionally, there is interest in the use of this compound as a tool for studying the effects of oxidative stress in other organisms, including animals and humans.
合成方法
N-(2,4-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is synthesized through a series of chemical reactions involving the condensation of 2,4-dichlorophenyl isocyanate and 4-methoxy-2-methylphenylamine. The resulting product is then treated with thiourea to yield this compound.
科学研究应用
N-(2,4-dichlorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been widely used in scientific research to study the photosynthetic apparatus in plants. It inhibits the electron transport chain in photosystem II, leading to the accumulation of electrons and the production of reactive oxygen species. This allows researchers to study the effects of oxidative stress on plants and the mechanisms by which they cope with it.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-9-7-11(20-2)4-6-13(9)18-15(21)19-14-5-3-10(16)8-12(14)17/h3-8H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVIYJKWMIUEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)
![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)
![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)
![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B5837238.png)

